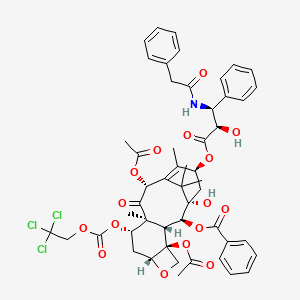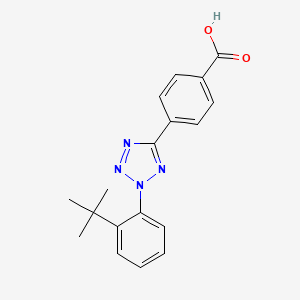
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety The presence of a tert-butyl group on the phenyl ring adds steric hindrance, which can influence the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzoic Acid: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the benzoic acid is reacted with a halogenated tetrazole compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Lewis acids like aluminum chloride or iron(III) chloride are often used as catalysts.
Major Products:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines from the tetrazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the effects of tetrazole-containing compounds on biological systems, including their interactions with proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparación Con Compuestos Similares
4-tert-Butylbenzoic Acid: Similar in structure but lacks the tetrazole ring, making it less versatile in terms of reactivity and applications.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but differ in the attached functional groups, affecting their chemical properties and uses.
Uniqueness: 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is unique due to the combination of the tetrazole ring and the benzoic acid moiety, along with the steric effects introduced by the tert-butyl group.
Propiedades
Fórmula molecular |
C18H18N4O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[2-(2-tert-butylphenyl)tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-6-4-5-7-15(14)22-20-16(19-21-22)12-8-10-13(11-9-12)17(23)24/h4-11H,1-3H3,(H,23,24) |
Clave InChI |
KDXGPHCDCOTDGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1N2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



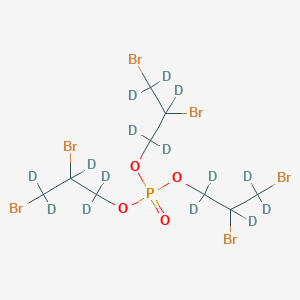
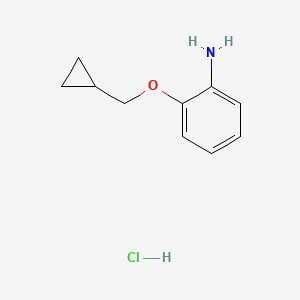
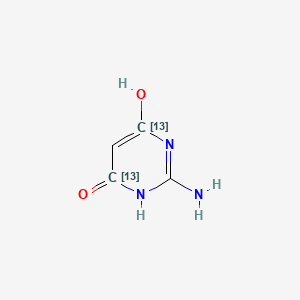
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
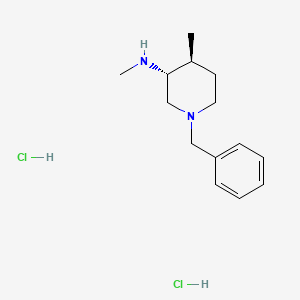
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)




